N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4S/c24-18-13-14-21(20(16-18)23(27)17-8-3-1-4-9-17)25-22(26)12-7-15-30(28,29)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNVZJFLKNEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-chloroaniline, and phenylsulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antagonistic Properties
Research indicates that this compound acts as a potent antagonist for the CCR2 and CCR9 receptors, which are implicated in various diseases, including inflammatory conditions and cancer. The inhibition of these receptors can potentially lead to therapeutic benefits in treating diseases such as multiple sclerosis and certain types of cancer .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. In vitro studies have indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship studies suggest that modifications to the benzoyl group can enhance antitumor efficacy . For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in melanoma and non-small cell lung cancer models.
Evaluation of Antagonistic Effects
A study conducted by Basak et al. (2008) evaluated the antagonistic effects of N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide on CCR2 and CCR9 receptors. The findings suggested significant inhibition of receptor activity, indicating potential use in therapeutic formulations for related diseases.
Antimicrobial Testing
Another study focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, demonstrating promising antimicrobial activity .
Antitumor Efficacy
In vitro assays conducted by the National Cancer Institute revealed that certain derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in cancer treatment .
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)butanamide
- Molecular formula: C₁₇H₁₆ClNO₂ .
- Key properties :
- Average mass: 301.77 g/mol.
- Density: 1.228 g/cm³ (predicted).
- Boiling point: 523.6°C (predicted).
- Structural differences : Lacks the 4-(benzenesulfonyl) group, resulting in reduced molecular complexity and polarity.
- Relevance: Serves as a precursor or simplified analog to the target compound.
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
- Molecular formula : C₁₅H₁₃ClN₂O₂ .
- Key properties: Monoisotopic mass: 288.1 Da. Degradation behavior: Forms reversibly from nordiazepam in acidic aqueous solutions (pH 3.1) and regenerates nordiazepam during solid-phase extraction (SPE).
- Functional differences: Contains an aminoacetamide group instead of a benzenesulfonyl-butanamide chain.
- Stability: Demonstrates pH-dependent equilibrium with nordiazepam, highlighting the influence of functional groups on chemical reversibility .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Patent-derived compound : Features a pyrimidine ring and cyclopropanesulfonamido group .
- Key properties :
- Designed as a human CTPS1 inhibitor for treating proliferative diseases.
- Structural complexity: Integrates heterocyclic and sulfonamide motifs for targeted enzyme inhibition.
- Comparison : The benzenesulfonyl group in the target compound may mimic the sulfonamide’s role in enhancing binding affinity or metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological and Application Insights
Key Research Findings
- Stability and Transformations: The benzenesulfonyl group in the target compound may enhance stability compared to aminoacetamide analogs, which undergo reversible degradation .
- Simplified analogs like N-(2-benzoyl-4-chlorophenyl)butanamide lack this functionality, limiting their pharmacological utility .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific receptor functions. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H16ClNO3S
- Molecular Weight : 373.85 g/mol
- CAS Number : 195066-55-8
The compound features a benzoyl group, a chlorophenyl moiety, and a sulfonamide structure, which contribute to its biological activity. The presence of the sulfone group enhances its electron-accepting capabilities, which is critical for receptor interactions.
Biological Activity Overview
This compound has been primarily studied for its role as an antagonist of the CCR2 and CCR9 receptors. These receptors are involved in various physiological processes, including immune responses and inflammation.
- CCR2 and CCR9 Inhibition : The compound has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in several diseases, including autoimmune disorders and cancer .
- Intramolecular Interactions : The crystal structure analysis reveals significant intramolecular hydrogen bonding between the amide and carbonyl groups, which may stabilize the molecule and enhance its interaction with target receptors .
Synthesis and Characterization
The synthesis of this compound was achieved through the condensation of 2-amino-5-chlorobenzophenone with 4-chlorobenzenesulfonyl chloride. The product was characterized using various spectroscopic techniques (NMR, IR), confirming its structure and purity .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the binding of ligands to CCR2 and CCR9 receptors, showcasing its potential therapeutic applications in conditions where these receptors play a crucial role .
- Animal Models : Further studies in animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers associated with diseases linked to CCR2/CCR9 signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions starting with commercially available precursors. For example:
- Step 1: Coupling of 2-benzoyl-4-chloroaniline with a sulfonylated butanoyl chloride intermediate.
- Step 2: Controlled sulfonylation using benzenesulfonyl chloride under anhydrous conditions.
- Optimization: Temperature (60–80°C) and pH (neutral to slightly basic) are critical for high yields. Solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility .
- Monitoring: Thin-layer chromatography (TLC) and -NMR are used to track intermediate formation .
Basic Question: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of benzoyl, chlorophenyl, and benzenesulfonyl groups.
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]) and isotopic patterns (e.g., chlorine signature) .
- Infrared (IR) Spectroscopy: Detects functional groups like amide (C=O stretch at ~1650 cm) and sulfonyl (S=O stretch at ~1350 cm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess purity and degradation products .
Advanced Question: How does this compound degrade under acidic conditions, and what experimental methods can capture reversible equilibria?
Answer:
- Degradation Pathway: In acidic aqueous solutions (pH ~3), the compound may hydrolyze to form intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. This transformation is reversible, but further degradation to smaller fragments (e.g., CHNOCl) is irreversible .
- Methodology:
- Use LC-MS to monitor degradation kinetics (retention time shifts and mass-to-charge ratios).
- Solid-phase extraction (SPE) can reverse equilibria by removing solvents, regenerating the parent compound .
Advanced Question: What are the potential biological targets of this compound, and how can its mechanism of action be studied?
Answer:
- Target Hypotheses: Sulfonamide derivatives often interact with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GABA) due to their structural mimicry of endogenous substrates .
- Experimental Design:
Basic Question: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?
Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.
- Stability: Stable at room temperature but degrades under strong acids/bases or oxidizing agents. Store in inert atmospheres at -20°C for long-term preservation .
Advanced Question: How do experimental workflows like solid-phase extraction (SPE) influence the observed stability of this compound?
Answer:
- SPE Artifacts: Evaporation during SPE can shift chemical equilibria, regenerating the parent compound from degradation intermediates. For example, nordiazepam regeneration from N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide was observed during SPE, altering peak area ratios in LC-MS .
- Mitigation: Include stability controls at each extraction step and use isotopically labeled analogs to track recovery rates .
Advanced Question: What structural modifications could enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
Answer:
- Modification Strategies:
- SAR Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
